molecular formula C19H26O2 B109532 1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene CAS No. 536697-79-7

1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene

Cat. No. B109532
M. Wt: 286.4 g/mol
InChI Key: ICHJMVMWPKLUKT-JKSUJKDBSA-N
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Description

This compound is also known as Methyleugenol . It has the molecular formula C11H14O2 and a molecular weight of 178.2277 . It is also referred to by other names such as Benzene, 1,2-dimethoxy-4-(2-propenyl)-, Benzene, 4-allyl-1,2-dimethoxy-, and Eugenol methyl ether .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.05g/mL at 25°C (lit.), a melting point of 98-100°C (lit.), a boiling point of 262-264°C (lit.), and a refractive index of n20/D 1.568 (lit.) . It also has a vapor pressure of 0.011mmHg at 25°C .

Scientific Research Applications

Catalysis and Synthesis

The compound has been studied in the context of catalytic hydrogenation processes. Samardžić and Zrnčević (2012) explored its hydrogenation using a 5% Pt/C catalyst, highlighting its high selectivity and stability under mild conditions, which is promising for industrial applications Samardžić & Zrnčević, 2012. Additionally, catalytic activities in relation to different morphological structures of fractal catalysts have been examined by Jelčić et al. (2013), demonstrating the influence of surface morphologies on hydrogenation efficiency Jelčić et al., 2013.

Photophysical Properties

Research by Shimizu et al. (2011) on related dimethoxy compounds has shown that they exhibit violet fluorescence in solid states, which could be relevant for applications in optoelectronics and materials science Shimizu et al., 2011.

Synthetic Pathways

The compound's involvement in various synthetic pathways has been explored. For instance, Miura et al. (1992) investigated its formation through the thermal cyclodimerization of 1,3-pentadiene, followed by sequential aromatization Miura et al., 1992. Furthermore, the compound has been utilized in the synthesis of complex organic structures, as demonstrated in studies on the formation of coordination polymers He et al., 2020.

Safety And Hazards

This compound is a potential carcinogen and is classified as a suspected carcinogen Carc.2 . It has a low concentration anesthetic effect and may have inhibitory effects on the respiratory system. It should be handled with appropriate protective equipment as it has the potential to irritate the eyes and skin. It is also flammable and should be kept away from open flames and heat sources .

properties

IUPAC Name

1,3-dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHJMVMWPKLUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
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1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
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1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
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1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Reactant of Route 5
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene

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